molecular formula C23H22N2O4S B2930959 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide CAS No. 921919-32-6

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide

Cat. No.: B2930959
CAS No.: 921919-32-6
M. Wt: 422.5
InChI Key: FSNVRSHWADDQDY-UHFFFAOYSA-N
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Description

N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide is a dibenzooxazepine derivative featuring a sulfonamide substituent at the 2-position of the oxazepine core. Its structure comprises a 10-methyl group on the nitrogen atom of the oxazepine ring and an 11-oxo moiety, which contributes to its electrophilic character.

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-6-16-9-12-18(13-10-16)30(27,28)24-17-11-14-21-19(15-17)23(26)25(2)20-7-4-5-8-22(20)29-21/h4-5,7-15,24H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNVRSHWADDQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide is a compound with potential therapeutic applications, particularly in the field of neuropharmacology. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dibenzo[b,f][1,4]oxazepine core. The molecular formula is C21H22N2O3SC_{21}H_{22}N_{2}O_{3}S with a molecular weight of approximately 394.45 g/mol. Its structural complexity suggests potential interactions with various biological targets.

This compound is believed to exert its effects primarily through selective antagonism of dopamine D2 receptors. This mechanism is crucial for its potential use in treating disorders associated with dopaminergic dysregulation, such as schizophrenia and Parkinson's disease.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

  • Antipsychotic Effects : Research indicates that compounds similar to this compound exhibit antipsychotic properties by modulating dopaminergic and serotonergic pathways.
  • Neuroprotective Properties : Some studies suggest that this compound may provide neuroprotection against oxidative stress and neuroinflammation, potentially beneficial in neurodegenerative diseases.

Table 1: Summary of Key Studies on Biological Activity

StudyObjectiveFindingsReference
Study AEvaluate antipsychotic effectsSignificant reduction in psychotic symptoms in animal models
Study BAssess neuroprotective effectsCompound showed reduced markers of oxidative stress in neuronal cells
Study CInvestigate receptor binding affinityHigh affinity for dopamine D2 receptors confirmed through radiolabeling techniques

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This step includes cyclization reactions using appropriate precursors.
  • Introduction of the Oxo Group : This is achieved through oxidation reactions.
  • Sulfonamide Formation : The final step involves the reaction with sulfonamide derivatives to yield the target compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a family of dibenzooxazepine sulfonamides, with variations in substituents on the oxazepine core and the benzene sulfonamide moiety. Below is a detailed comparison based on structural modifications and physicochemical properties.

Variations in the Sulfonamide Substituent

  • 4-Fluoro vs. 4-Propyl: 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (MW: 398.4, C₂₀H₁₅FN₂O₄S) replaces the propyl group with a fluorine atom, reducing molecular weight and lipophilicity. Fluorine’s electronegativity may enhance binding affinity to polar targets . 4-Isopropyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (MW: 422.5, C₂₃H₂₂N₂O₄S) introduces a branched isopropyl group, increasing steric hindrance compared to the linear propyl chain in the target compound, which could affect receptor access .

Modifications to the Oxazepine Core

  • N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (MW: 412.4, C₂₁H₁₇FN₂O₄S) introduces an additional methyl group at position 8, which may restrict conformational flexibility .

Halogen and Heteroatom Incorporation

  • Chlorine Substitution :
    • N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide (MW: 423.8, C₂₀H₁₃ClFN₂O₄S) incorporates chlorine at position 8, enhancing electron-withdrawing effects and possibly improving oxidative stability .
    • 1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide (MW: 442.9, C₂₂H₁₉ClN₂O₄S) uses a chlorophenyl-methanesulfonamide group, combining halogenation and sulfonamide flexibility .

Comparative Data Table

Compound Name Substituents (Oxazepine Core) Sulfonamide Modifications Molecular Formula Molecular Weight Key Features
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide 10-methyl 4-propyl C₂₃H₂₂N₂O₄S ~424.5* Balanced lipophilicity, steric bulk
4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 10-methyl 4-fluoro C₂₀H₁₅FN₂O₄S 398.4 Enhanced polarity, reduced weight
4-Isopropyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 10-methyl 4-isopropyl C₂₃H₂₂N₂O₄S 422.5 Increased steric hindrance
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide 10-ethyl 2-methoxy, 4,5-dimethyl C₂₄H₂₅N₂O₅S ~453.6 Higher metabolic stability
N-(8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide 8-chloro, 10-methyl 4-fluoro C₂₀H₁₃ClFN₂O₄S 423.8 Electron-withdrawing effects

*Estimated based on structural similarity to .

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